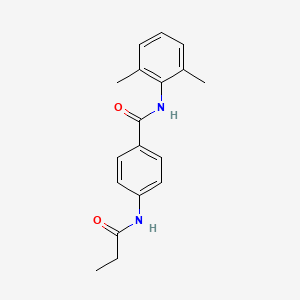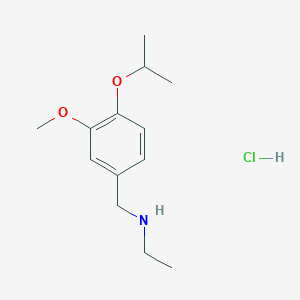
N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochloride
Übersicht
Beschreibung
N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochloride, also known as O-Desmethyltramadol, is a synthetic opioid analgesic. It is a potent agonist of the mu-opioid receptor and is used for the treatment of moderate to severe pain. The chemical structure of O-Desmethyltramadol is similar to that of tramadol, a widely used opioid analgesic.
Wirkmechanismus
N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochlorideramadol exerts its analgesic effects through the activation of the mu-opioid receptor. It binds to the receptor and activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception. N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochlorideramadol also has an inhibitory effect on the reuptake of serotonin and norepinephrine, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochlorideramadol has been shown to produce analgesia, sedation, and respiratory depression in animal models. It has also been shown to have anticonvulsant and antitussive properties. N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochlorideramadol has a longer half-life than tramadol, which may contribute to its prolonged analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochlorideramadol is a potent agonist of the mu-opioid receptor and has a higher affinity for the receptor than tramadol. This makes it a useful tool for studying the mu-opioid receptor and its signaling pathways. However, N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochlorideramadol is a controlled substance and its use in laboratory experiments is restricted. It also has potential for abuse and dependence, which should be taken into consideration when using it in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochlorideramadol. One area of research is the development of new opioid analgesics that have a lower potential for abuse and dependence. N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochlorideramadol has been shown to have a lower potential for abuse than other opioids, which makes it a promising candidate for further study. Another area of research is the development of new treatments for opioid addiction. N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochlorideramadol has been shown to reduce opioid withdrawal symptoms and craving, which may make it a useful tool for the treatment of opioid addiction. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochlorideramadol and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochlorideramadol has been extensively studied for its analgesic properties. It has been shown to be a potent agonist of the mu-opioid receptor and has a higher affinity for the receptor than tramadol. N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochlorideramadol has also been studied for its potential use in the treatment of opioid addiction. It has been shown to reduce opioid withdrawal symptoms and craving in animal models.
Eigenschaften
IUPAC Name |
N-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-5-14-9-11-6-7-12(16-10(2)3)13(8-11)15-4;/h6-8,10,14H,5,9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMPRWBTUZNCHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)OC(C)C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


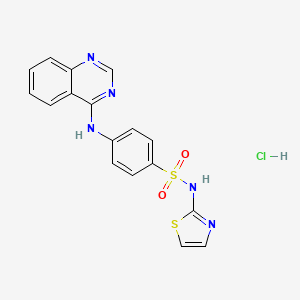
![1-[(phenylsulfonyl)acetyl]indoline](/img/structure/B4392105.png)
![N-isopropyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4392113.png)
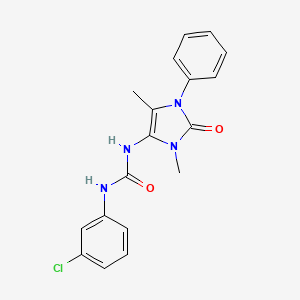
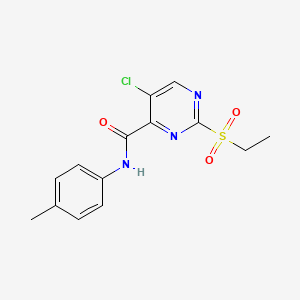
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B4392164.png)


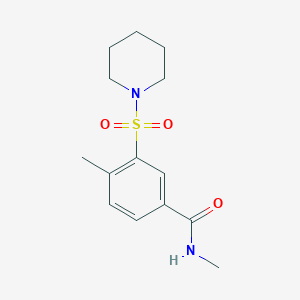
![5,8-dimethoxy-4-methyl-2-[4-(4-methylbenzoyl)-1-piperazinyl]quinoline](/img/structure/B4392191.png)
![2-({[4-(difluoromethoxy)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4392198.png)

![2-{4-[2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4392209.png)
